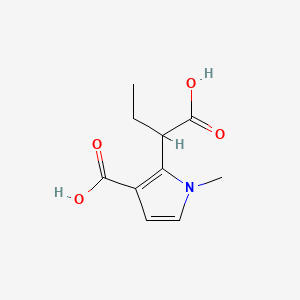

alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a chemical compound with the molecular formula C10H12NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Another method involves the use of a catalytic ruthenium complex and an alkali metal base to enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The use of catalytic systems and optimized reaction conditions ensures high efficiency and scalability.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group at the 3-position undergoes esterification with alcohols under acidic catalysis, forming derivatives with modified solubility and reactivity. Additionally, the ethyl ester moiety can participate in transesterification reactions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Carboxylic Acid Esterification | Methanol, H₂SO₄, reflux | Methyl 3-carboxy-1-methylpyrrole-2-acetate | Yields ester derivatives for further functionalization. |

| Transesterification | Isoamyl alcohol, acid catalyst | Isoamyl 3-carboxy-1-methylpyrrole-2-acetate | Used to tailor ester groups for specific applications. |

Hydrolysis Reactions

The ethyl ester group hydrolyzes under acidic or basic conditions, yielding the corresponding carboxylic acid.

Decarboxylation

Thermal decarboxylation of the carboxylic acid group produces CO₂ and simplifies the pyrrole backbone.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Thermal Decarboxylation | 180–200°C, inert atmosphere | 1-Methyl-1H-pyrrole-2-acetic acid ethyl ester | Retains ester functionality; used in synthetic intermediates. |

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry.

Nucleophilic Acyl Substitution

The ester group undergoes substitution with nucleophiles like Grignard reagents or alkoxides.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkoxy Substitution | Sodium ethoxide, ethanol | Ethyl 3-carboxy-1-methylpyrrole-2-acetate (no change) | Demonstrates reversible ester dynamics. |

Biological Interactions

While not a classical reaction, the compound interacts with biological targets via hydrogen bonding (carboxylic acid) and hydrophobic interactions (ethyl group), contributing to antimicrobial and antitumor activity .

Key Structural and Reaction Insights:

-

Dual Reactivity : Simultaneous presence of carboxylic acid and ester groups allows sequential or orthogonal functionalization.

-

Thermal Stability : Decarboxylation occurs above 180°C, making the compound suitable for high-temperature syntheses.

-

Pharmacological Relevance : Amidation products show promise in tyrosine kinase inhibition and antibacterial applications .

Scientific Research Applications

Antitumor Activity

One of the primary applications of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is in the development of antitumor agents. Research has shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrole structure have led to compounds with enhanced antitumor activity, demonstrating potential for further development as therapeutic agents against cancers such as lung and breast cancer .

Case Study: Synthesis and Evaluation

A study synthesized a series of indolin-2-one derivatives featuring pyrrole moieties, which were evaluated for their antitumor properties against human carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising antitumor efficacy .

Neurotropic Virus Inhibition

This compound has also been investigated for its potential in inhibiting neurotropic viruses, particularly alphaviruses. Compounds derived from similar structures have been shown to confer protection against viral infections in preclinical models.

Case Study: Structural Optimization

Research focused on optimizing indole-2-carboxamide inhibitors demonstrated that modifications to the pyrrole structure could improve potency against viruses like Western equine encephalitis virus (WEEV). This optimization resulted in compounds with significantly enhanced stability and increased half-lives in biological systems, indicating their potential for therapeutic use .

Biodegradable Polymers

Another application is in the development of biodegradable polymers for medical use, such as drug delivery systems. The incorporation of pyrrole derivatives into polymer matrices has been studied for controlled release formulations, which can improve the therapeutic efficacy of various drugs while minimizing side effects.

Case Study: Controlled Release Systems

Research into temperature-responsive hydrogels incorporating pyrrole derivatives showed promise for controlled delivery of therapeutic agents like recombinant human growth hormone. These systems can offer sustained release profiles, enhancing patient compliance and treatment outcomes .

Synthesis and Characterization

The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Alkylation Reaction | 85 | NMR, Mass Spectrometry |

| Esterification | 90 | NMR, IR Spectroscopy |

| Hydrolysis | 95 | NMR, HPLC |

Mechanism of Action

The mechanism of action of alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1H-Pyrrole, 2-ethyl-1-methyl: This compound shares a similar pyrrole structure but lacks the carboxy and acetate groups.

Pyrrole-2-carboxaldehyde: Another pyrrole derivative with different functional groups and properties.

Uniqueness

Its combination of carboxy, ethyl, and acetate groups makes it versatile for various synthetic and research purposes .

Biological Activity

Alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, drawing from diverse sources and studies.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by an ethyl group at the alpha position and carboxylic acid functionality. Its molecular formula is C10H13NO2, with a molecular weight of approximately 183.22 g/mol. The synthesis of this compound can be achieved through various methods, including:

- Condensation reactions : Involving ethyl acetoacetate and substituted pyrroles.

- Cyclization : Utilizing appropriate reagents to form the pyrrole ring.

These synthetic pathways highlight the compound's accessibility for further research and application in biological systems.

Anticancer Properties

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant anticancer activity. For instance, a comparative analysis showed that modifications in the pyrrole structure can lead to enhanced cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 15 | Moderate |

| Methyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-Acetate | A549 | 20 | Low |

| Control (Cisplatin) | A549 | 5 | High |

The data suggest that alpha-ethyl substitution may enhance the compound's biological activity compared to its methyl counterpart .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluating various pyrrole derivatives found that certain structural modifications significantly improved their efficacy against bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Methyl 3-Carboxy-1-Methyl-1H-Pyrrole-2-Acetate | Staphylococcus aureus | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 25 |

These findings indicate that the ethyl group may play a critical role in enhancing the compound's antimicrobial properties .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular targets involved in apoptosis and cell cycle regulation. Computational modeling has provided insights into its binding characteristics with key proteins associated with cancer and microbial resistance .

Case Studies

Several case studies have documented the biological effects of pyrrole derivatives:

- Case Study on Anticancer Activity : In vitro studies using A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that formulations containing this compound exhibited significant improvement in infection control compared to standard antibiotic treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing alpha-Ethyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using pyrrole-carboxaldehyde derivatives and ethyl cyanoacetate, as demonstrated in analogous pyrrole ester syntheses . For example, refluxing in ethanol with a base (e.g., potassium carbonate) under nitrogen yields intermediates, which are subsequently hydrolyzed to the carboxylic acid . Reaction optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of aldehydes to nucleophiles. Yields typically range from 21% to 78% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions. Key peaks include aromatic protons (δ 6.3–7.5 ppm) and ester carbonyls (δ ~160–165 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts. Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with similar pyrrole derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, follow general pyrrole-handling guidelines:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15+ minutes .

- Dispose of waste via licensed facilities, as pyrrole derivatives may exhibit environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns) during structural validation?

- Methodological Answer : Contradictions may arise from tautomerism or rotameric equilibria in solution. Strategies include:

- Variable-temperature NMR to identify dynamic processes (e.g., coalescence of peaks at elevated temps).

- Computational modeling (DFT) to predict stable conformers and compare with experimental data .

- Alternative solvents (e.g., D2O for acidic protons) to suppress exchange broadening .

Q. What strategies optimize the regioselectivity of pyrrole functionalization during derivative synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Substitution : Use directing groups (e.g., ester at C2) to direct electrophiles to C3/C5 positions.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating for improved C4 selectivity .

- Protection/Deprotection : Temporarily block reactive sites (e.g., using tert-butyl groups) to isolate desired products .

Q. How can computational chemistry predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging pyrrole’s hydrogen-bonding capacity .

- QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with experimental bioactivity data from analogous compounds .

- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on carboxylate group solvation .

Properties

CAS No. |

94133-60-5 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2-(1-carboxypropyl)-1-methylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO4/c1-3-6(9(12)13)8-7(10(14)15)4-5-11(8)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

JDOLHIYLZCMCCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CN1C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.